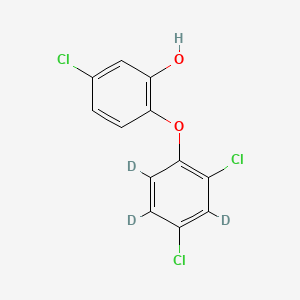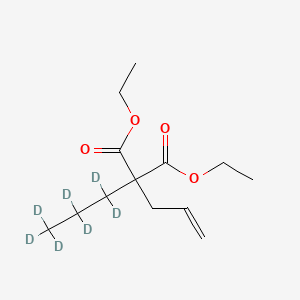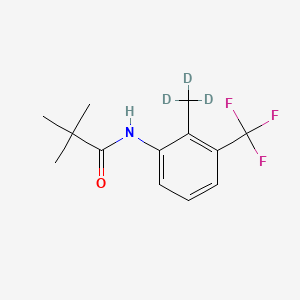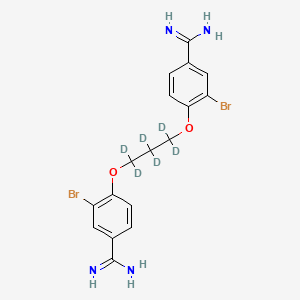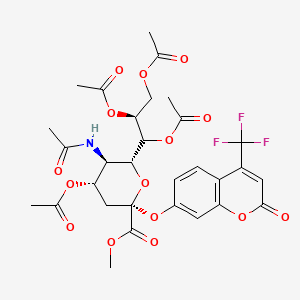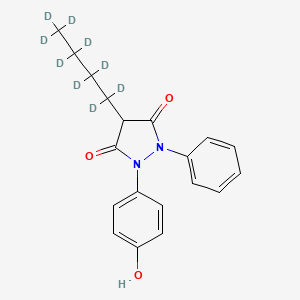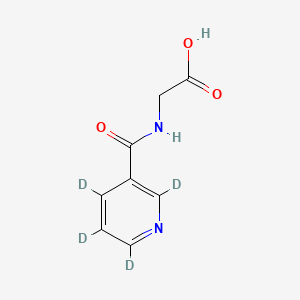
D,L-Tryptophan-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Tryptophan-13C2,15N is an indole acetic acid labeled metabolite . It is found in roots and root nodules of Phaseolus mungo . This compound is an amino acid precursor of serotonin and melatonin .
Molecular Structure Analysis
The molecular weight of D,L-Tryptophan-13C2,15N is 207.20 . Its molecular formula is (13C)2C9H12(15N)NO2 . The SMILES representation is C1=CC=C2C(=C1)C(=CN2)[13CH2]13CHO)[15NH2] .Physical And Chemical Properties Analysis
D,L-Tryptophan-13C2,15N is a solid . It is soluble in dilute aqueous sodium hydroxide, DMSO, and water . It should be stored at 4° C . The melting point is between 248-252° C .Applications De Recherche Scientifique
Nutritional Research : D,L-Tryptophan-13C2,15N has been studied for its nutritional significance. Huang et al. (2014) focused on determining the tryptophan requirement of term infants using isotopic methods. Their research highlights tryptophan's role in protein synthesis and as a precursor in serotonin and kynurenine pathways, which relate to sleep patterns (Huang et al., 2014).
Analytical Method Development : The development of analytical methods for detecting tryptophan and its metabolites is a significant application. Friedman (2018) provided an integrated overview of multiple analytical methods for free and protein-bound tryptophan in foods and human tissues, underscoring its nutritional importance and potential role in disease diagnosis and therapy (Friedman, 2018).
Molecular Interaction Studies : Research by Lee et al. (1995) utilized D,L-Tryptophan-13C2,15N in studying the dynamic properties and intermolecular interactions of tryptophan with the E. coli trp-repressor and operator DNA complex, using NMR techniques (Lee et al., 1995).
Isotopic Abundance Research : Trivedi et al. (2021) examined the isotopic abundance ratio in L-tryptophan, which is essential for protein synthesis and a precursor of various bioactive metabolites. Their study aimed to investigate the impact of Biofield Energy Treatment on L-tryptophan's structural properties and isotopic abundance ratio (Trivedi et al., 2021).
Pharmacological Research : Modoux et al. (2020) reviewed the potential of targeting L-tryptophan metabolism as a therapeutic approach, noting its involvement in neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).
Enzymatic Synthesis Studies : Malthouse et al. (1997) reported on the enzymatic synthesis of isotopically labelled serine and tryptophan, which has applications in peptide synthesis (Malthouse et al., 1997).
Animal Behavior and Physiology Research : Shen et al. (2012) investigated the effects of increasing tryptophan intake on growth and physiological changes in nursery pigs, highlighting its role in serotonin production and stress hormone regulation (Shen et al., 2012).
Metabolic Engineering : Gu et al. (2012) explored the metabolic engineering of E. coli for efficient L-tryptophan production, demonstrating the potential of tryptophan as a target for biotechnological manipulation (Gu et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
D,L-Tryptophan-13C2,15N is an indole acetic acid labeled metabolite . It is an amino acid precursor of serotonin and melatonin . The primary targets of this compound are the receptors and enzymes involved in the synthesis and signaling of serotonin and melatonin.
Mode of Action
As a precursor, D,L-Tryptophan-13C2,15N is metabolized into serotonin and melatonin. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, while melatonin is a hormone that regulates sleep-wake cycles .
Biochemical Pathways
D,L-Tryptophan-13C2,15N is involved in the tryptophan-serotonin pathway. In this pathway, tryptophan is converted into 5-hydroxytryptophan by the enzyme tryptophan hydroxylase, and then into serotonin by the enzyme aromatic L-amino acid decarboxylase. Serotonin can be further acetylated and methylated to form melatonin .
Result of Action
The molecular and cellular effects of D,L-Tryptophan-13C2,15N’s action are primarily through its metabolites, serotonin and melatonin. Serotonin can influence mood, appetite, and sleep, among other functions. Melatonin is involved in regulating the body’s circadian rhythm, thus affecting sleep patterns .
Propriétés
IUPAC Name |
2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5+1,9+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-NCZFIEHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH2][13CH](C(=O)O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)


